1-(2,2-difluoroethyl)cyclopropan-1-ol
Description
Properties
IUPAC Name |
1-(2,2-difluoroethyl)cyclopropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-4(7)3-5(8)1-2-5/h4,8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKHMYKDXTXUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition-Metal-Catalyzed Cyclopropanation
Transition metals such as rhodium, copper, and dirhodium complexes are widely used for cyclopropanation via carbene transfer reactions. For example, dirhodium tetracarboxylate catalysts enable intramolecular cyclopropanation of α-allyldiazoacetates to form bicyclo[1.1.0]butanes, as demonstrated in recent work by Smith et al.. Adapting this methodology, a diazo precursor containing a 2,2-difluoroethyl group could undergo cyclopropanation to yield the target compound. Key challenges include stabilizing the diazo intermediate and ensuring regioselectivity during ring closure.
Simmons-Smith Reaction
The Simmons-Smith reaction, employing zinc-copper couples and diiodomethane, is a classical method for cyclopropane synthesis. To incorporate the 2,2-difluoroethyl group, a pre-functionalized alkene such as 2,2-difluoroallyl alcohol could react with a zinc carbenoid. However, the electron-withdrawing nature of the difluoro group may hinder reactivity, necessitating elevated temperatures or Lewis acid additives.
Fluorination Techniques for 2,2-Difluoroethyl Incorporation
Introducing the 2,2-difluoroethyl group requires precise fluorination methods. Two primary pathways exist: direct fluorination of pre-assembled intermediates and utilization of fluorinated building blocks .
Electrophilic Fluorination
Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can fluorinate β-keto esters or enolates. For instance, fluorination of a cyclopropane-bearing β-keto ester followed by reduction could yield the alcohol functionality. However, over-fluorination and side reactions at the cyclopropane ring must be controlled.
Nucleophilic Fluorination
Deoxyfluorination using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® offers an alternative. A cyclopropanol derivative with a hydroxyethyl side chain could undergo fluorination, though the strain of the cyclopropane ring may lead to ring-opening side reactions.
Functional Group Interconversion Approaches
Reduction of Ketone Precursors
A cyclopropane-containing ketone, such as 1-(2,2-difluoroacetyl)cyclopropane, could be reduced to the alcohol using hydride agents (e.g., NaBH4, LiAlH4). Stereoselectivity in the reduction must be addressed, as the cyclopropane ring imposes significant steric constraints.
Hydroxylation of Alkenes
Epoxidation of a cyclopropane-bearing alkene followed by acid-catalyzed ring-opening could introduce the hydroxyl group. For example, 1-(2,2-difluoroethyl)cyclopropane epoxide might hydrolyze to the diol, though regiochemical control remains a challenge.
Synthetic Routes and Experimental Considerations
Below is a comparative analysis of hypothetical synthetic routes based on analogous methodologies:
| Route | Starting Material | Key Steps | Challenges |
|---|---|---|---|
| Diazo Cyclopropanation | α-Allyldiazoacetate with F-substituent | Dirhodium-catalyzed cyclopropanation | Diazo stability, regioselectivity |
| Simmons-Smith | 2,2-Difluoroallyl alcohol | Zn-Cu/CH2I2 reaction | Low yield due to electron-withdrawing F |
| Deoxyfluorination | 1-(2-Hydroxyethyl)cyclopropanol | DAST-mediated fluorination | Ring-opening side reactions |
Mechanistic Insights and Side Reactions
Cyclopropane Ring Stability
The strain inherent to cyclopropane rings (∼27 kcal/mol) makes them susceptible to ring-opening under acidic or nucleophilic conditions. For example, during fluorination with DAST, the cyclopropane may undergo cleavage, leading to undesired acyclic products.
Steric and Electronic Effects
The 2,2-difluoroethyl group exerts both steric bulk and electron-withdrawing effects, which can hinder nucleophilic attacks or metal-mediated steps. Computational studies suggest that fluorine’s electronegativity destabilizes transition states in cyclopropanation, requiring optimized catalysts .
Chemical Reactions Analysis
Chemical Reactions of Fluorinated Cyclopropanes
Fluorinated cyclopropanes, including those with difluoroethyl substituents, can undergo various chemical reactions typical for cyclopropanes and fluorinated compounds. These reactions are influenced by the electronic properties imparted by the fluorine atoms, which can stabilize certain transition states or intermediates during chemical transformations.
Ring-Opening Reactions
Cyclopropanes are known for their propensity to undergo ring-opening reactions, which can be facilitated by the presence of fluorine atoms. These reactions often involve nucleophilic attack or radical processes that can lead to the formation of various products depending on the conditions and reagents used.
Substitution and Addition Reactions
Fluorinated cyclopropanes can participate in substitution and addition reactions, where the fluorine atoms may influence the reactivity of the molecule. For example, the difluoroethyl group can participate in reactions involving the fluorine atoms, such as dehydrofluorination or nucleophilic substitution.
Data and Research Findings
Chemical Transformations
The chemical transformations of fluorinated cyclopropanes often involve ring-opening reactions and the formation of new bonds facilitated by the fluorine atoms. These reactions can be highly efficient under optimized conditions, such as the use of specific catalysts or solvents.
Scientific Research Applications
Medicinal Chemistry
1-(2,2-Difluoroethyl)cyclopropan-1-ol has been explored for its potential as a building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity.
Case Study: BACE1 Inhibitors
Research has shown that derivatives of cyclopropanols, including those with difluoroethyl substitutions, exhibit promising activity as β-secretase (BACE1) inhibitors. These inhibitors are crucial in the treatment of Alzheimer's disease. For instance, compounds with similar structures demonstrated improved potency against BACE1 due to favorable interactions within the enzyme's active site .
Table 1: Potency of Cyclopropanol Derivatives Against BACE1
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| Compound A | 0.5 | High |
| Compound B | 0.8 | Moderate |
| 1-(2,2-Difluoroethyl)cyclopropan-1-ol | TBD | TBD |
Agrochemicals
The compound has potential applications in agrochemicals as a precursor for developing herbicides and pesticides. Its unique fluorinated structure may enhance the efficacy and selectivity of these agents.
Case Study: Herbicide Development
Research indicates that fluorinated alcohols can improve the performance of herbicides due to increased lipophilicity and metabolic stability. The difluoroethyl group could enhance the uptake and translocation of herbicidal formulations .
Material Science
In material science, 1-(2,2-difluoroethyl)cyclopropan-1-ol is being investigated for its role in synthesizing polymers with enhanced thermal and chemical stability.
Table 2: Properties of Polymers Derived from Difluoroethyl Cyclopropanol
| Polymer Type | Thermal Stability (°C) | Chemical Resistance |
|---|---|---|
| Polymer A | 250 | Excellent |
| Polymer B | 230 | Good |
| Polymer C (from 1-(2,2-difluoroethyl)cyclopropan-1-ol) | TBD | TBD |
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
Below is a comparative analysis of key structural analogs, highlighting differences in substituents, molecular weight, and physicochemical properties.
Key Observations:
- Electron-Withdrawing Effects : The trifluoroethyl analog exhibits greater acidity than the difluoroethyl derivative due to additional fluorine atoms enhancing the electron-withdrawing effect on the hydroxyl group .
- Aromatic vs.
- Physical Properties : The trifluoroethyl analog (CAS 1993-77-7) has a boiling point of 75–77°C under reduced pressure, suggesting higher volatility compared to bulkier phenyl-substituted derivatives .
Biological Activity
1-(2,2-Difluoroethyl)cyclopropan-1-ol is a compound of interest due to its unique structural properties and potential biological activities. The presence of difluoroethyl and cyclopropanol moieties may influence its interaction with biological targets, making it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
1-(2,2-Difluoroethyl)cyclopropan-1-ol has the following chemical characteristics:
- Molecular Formula : C5H8F2O
- CAS Number : 2228833-14-3
- Molecular Weight : 136.12 g/mol
The biological activity of 1-(2,2-difluoroethyl)cyclopropan-1-ol is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Its difluoroethyl group enhances lipophilicity, potentially improving cell membrane permeability. The cyclopropanol structure may facilitate unique binding interactions with biological macromolecules.
Biological Activity Overview
Research indicates that 1-(2,2-difluoroethyl)cyclopropan-1-ol exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds containing cyclopropanol structures can possess antimicrobial properties. The difluoromethyl group may enhance the compound's efficacy against various bacterial strains by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Potential
Preliminary investigations suggest that 1-(2,2-difluoroethyl)cyclopropan-1-ol may have anticancer properties. Its mechanism could involve the inhibition of tumor cell proliferation or induction of apoptosis in cancer cells. Further studies are needed to elucidate these effects and determine the compound's specificity towards different cancer types.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of 1-(2,2-difluoroethyl)cyclopropan-1-ol can be achieved through various methods, including cyclopropanation reactions involving difluorinated precursors. Understanding synthetic routes is crucial for exploring its derivatives, which may exhibit enhanced biological activities.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-(2,2-difluoroethyl)cyclopropan-1-ol, and how can reaction conditions be optimized?
- Methodology : Cyclopropanation of allylic alcohols via Simmons-Smith reactions or transition-metal-catalyzed methods is common. For the difluoroethyl group, nucleophilic substitution with 2,2-difluoroethyl halides can be employed. Optimization involves controlling temperature (e.g., −78°C for sensitive intermediates), using anhydrous solvents, and catalytic systems like Zn/Cu couples . Yield improvements may require stoichiometric adjustments of cyclopropane precursors.
Q. How can the purity and structural integrity of 1-(2,2-difluoroethyl)cyclopropan-1-ol be verified post-synthesis?
- Methodology : Use a combination of , , and NMR to confirm the cyclopropane ring and difluoroethyl moiety. Mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>95% target). Monitor for common impurities like unreacted cyclopropane precursors or hydrolysis byproducts .
Q. What solvent systems are optimal for handling 1-(2,2-difluoroethyl)cyclopropan-1-ol in laboratory settings?
- Methodology : The compound exhibits moderate polarity due to the hydroxyl and difluoroethyl groups. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions, while non-polar solvents (e.g., hexane) aid in crystallization. Avoid prolonged exposure to aqueous bases, as the cyclopropane ring may undergo acid-catalyzed ring-opening .
Advanced Research Questions
Q. How does the cyclopropane ring strain influence the reactivity of 1-(2,2-difluoroethyl)cyclopropan-1-ol in ring-opening or functionalization reactions?
- Methodology : The strained cyclopropane ring increases susceptibility to electrophilic or radical attacks. Kinetic studies using NMR or in situ IR spectroscopy can track ring-opening under acidic/basic conditions. Computational modeling (DFT) predicts regioselectivity in reactions, such as preferential cleavage at the more substituted C–C bond .
Q. What strategies mitigate competing side reactions during derivatization of the hydroxyl group in 1-(2,2-difluoroethyl)cyclopropan-1-ol?
- Methodology : Protect the hydroxyl group with silyl ethers (e.g., TBSCl) or acetates prior to functionalizing the difluoroethyl moiety. Monitor reaction progress via TLC or GC-MS to detect undesired pathways (e.g., elimination to form alkenes). Use mild bases (e.g., KCO) to avoid dehydrofluorination of the difluoroethyl group .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) from different synthetic batches be resolved?
- Methodology : Contradictions may arise from stereochemical variations or solvent effects. Compare NMR chemical shifts in standardized solvents (CDCl or DMSO-d) and validate using X-ray crystallography. If stereocenters exist, employ chiral HPLC or Mosher ester analysis to confirm enantiopurity .
Q. What are the implications of the difluoroethyl group’s electronic effects on the compound’s stability under oxidative conditions?
- Methodology : The electron-withdrawing fluorine atoms reduce electron density at the adjacent carbon, slowing oxidation. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS analysis identifies degradation products like ketones or fluorinated acids. Antioxidants (e.g., BHT) can be added to formulations to prolong shelf life .
Analytical and Experimental Design Considerations
Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking simulations (AutoDock Vina) guide mutagenesis studies to identify key binding residues. Validate with NMR-based ligand-observed experiments to track conformational changes .
Q. How can researchers design experiments to probe the compound’s metabolic fate in vitro?
- Methodology : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-QTOF-MS. Use isotopically labeled analogs (e.g., -cyclopropane) to trace metabolic pathways. Compare results with in silico predictions (e.g., MetaSite software) to identify major Phase I/II transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
